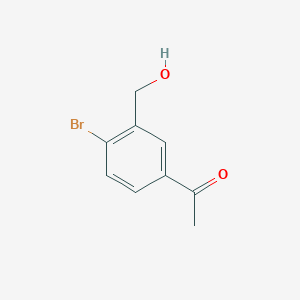![molecular formula C32H32N2 B13995665 n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine CAS No. 5431-86-7](/img/structure/B13995665.png)
n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- is a complex organic compound known for its unique structure and properties. This compound features a central ethylenediamine backbone with two phenanthrene groups attached via methylene linkages. Its intricate structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- typically involves the reaction of 1,2-ethanediamine with 1,2,3,4-tetrahydro-9-phenanthrenecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the methylene linkages.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenanthrene groups to their fully saturated forms.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- exerts its effects involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The phenanthrene groups can intercalate with DNA, while the ethylenediamine backbone can chelate metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-: Known for its use in the synthesis of polymers and as a chelating agent.
N,N,N’,N’-Tetramethylethylenediamine: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Utilized in the production of pharmaceuticals and as a stabilizer in polymer chemistry.
Uniqueness
1,2-Ethanediamine,n1,n2-bis[(1,2,3,4-tetrahydro-9-phenanthrenyl)methylene]- stands out due to its dual phenanthrene groups, which provide unique steric and electronic properties. This makes it particularly effective in applications requiring strong and selective interactions with biological macromolecules and metal ions.
Eigenschaften
CAS-Nummer |
5431-86-7 |
|---|---|
Molekularformel |
C32H32N2 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
1-(1,2,3,4-tetrahydrophenanthren-9-yl)-N-[2-(1,2,3,4-tetrahydrophenanthren-9-ylmethylideneamino)ethyl]methanimine |
InChI |
InChI=1S/C32H32N2/c1-3-11-27-23(9-1)19-25(29-13-5-7-15-31(27)29)21-33-17-18-34-22-26-20-24-10-2-4-12-28(24)32-16-8-6-14-30(26)32/h5-8,13-16,19-22H,1-4,9-12,17-18H2 |
InChI-Schlüssel |
VWIPOQXEVCQEGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)C=NCCN=CC4=CC5=C(CCCC5)C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)











